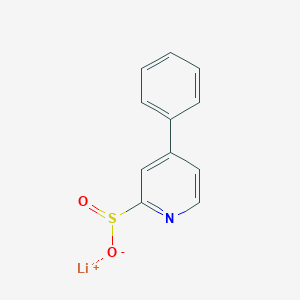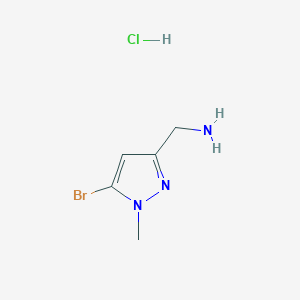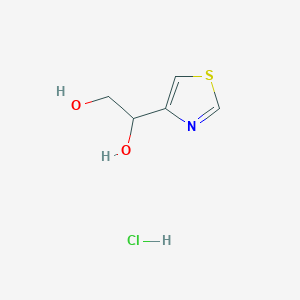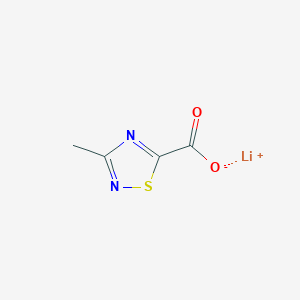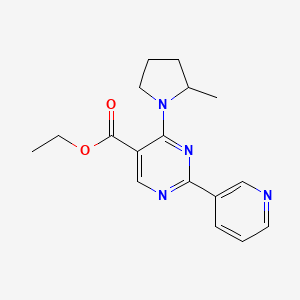
lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate is a chemical compound with the molecular formula C10H13LiN2O3S. This compound is notable for its unique structure, which includes a lithium ion coordinated to a pyridine ring substituted with a sulfinate group and a 2,2-dimethylpropanamido group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate typically involves the reaction of 6-(2,2-dimethylpropanamido)pyridine-2-sulfinic acid with a lithium salt. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran or dimethyl sulfoxide, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.
Substitution: The amido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
Oxidation: Formation of lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfonate.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted amido derivatives.
Applications De Recherche Scientifique
Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as catalysts and polymers.
Mécanisme D'action
The mechanism of action of lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The sulfinate group plays a crucial role in these interactions, as it can form strong hydrogen bonds and electrostatic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfonate
- Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-carboxylate
- Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-phosphate
Uniqueness
Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical reactivity and biological activity compared to its sulfonate, carboxylate, and phosphate analogs. The sulfinate group is more reactive towards oxidation and reduction reactions, making it a versatile intermediate in synthetic chemistry.
Propriétés
IUPAC Name |
lithium;6-(2,2-dimethylpropanoylamino)pyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S.Li/c1-10(2,3)9(13)12-7-5-4-6-8(11-7)16(14)15;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOINGHKJBIWEZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C(=O)NC1=NC(=CC=C1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13LiN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)

![methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6602215.png)
![2-methoxy-3-azabicyclo[3.1.0]hex-2-ene](/img/structure/B6602225.png)


![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)
![ethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans](/img/structure/B6602249.png)
